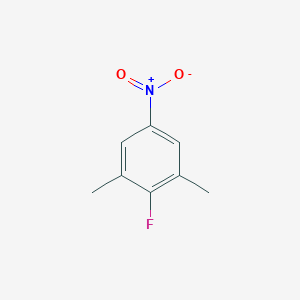
Ácido (4-(Metoxicarbonil)-2-metilfenil)borónico
Descripción general
Descripción
“(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid” is also known as 4-Methoxycarbonylphenylboronic acid, Methyl 4-boronobenzoate, and several other names . It has the empirical formula C8H9BO4 and a molecular weight of 179.97 . It is used in the synthesis and evaluation of several organic compounds .
Synthesis Analysis
This compound is used as a reagent in various reactions, including tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, and copper-catalyzed nitration .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOC(=O)c1ccc(cc1)B(O)O . More detailed structural information may be found in the referenced crystallography studies . Chemical Reactions Analysis
As a reagent, this compound is involved in various chemical reactions. For instance, it is used in the Suzuki-Miyaura cross-coupling reaction of aryl halides with arylboronic acid . It also participates in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 197-200 °C (lit.) . More detailed physical and chemical properties may be available in the referenced sources .Aplicaciones Científicas De Investigación
Reconocimiento Molecular
Este compuesto juega un papel en el reconocimiento molecular, especialmente en la detección de mono y polisacáridos dentro de los sistemas biológicos. Esta aplicación es crucial para el diagnóstico médico y la investigación bioquímica.
Para obtener información más detallada sobre cada aplicación, puede consultar las fuentes proporcionadas:
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Boronic acids, including this compound, have been gaining interest in medicinal chemistry due to their various biological applications . They are used in the synthesis of new drugs and their study is expected to yield promising results in the future .
Relevant Papers Several papers have been published on the synthesis and applications of boronic acids, including this compound . These papers provide more detailed information on the topics discussed above.
Análisis Bioquímico
Biochemical Properties
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with diols. This compound interacts with enzymes, proteins, and other biomolecules that possess diol or polyol motifs. For instance, it can bind to saccharides and catechols, forming stable complexes that can be utilized in sensing and detection applications . Additionally, (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid can inhibit certain enzymes by interacting with their active sites, thereby modulating their activity.
Cellular Effects
The effects of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can interfere with signaling pathways that involve diol-containing molecules, leading to altered cellular responses. Furthermore, (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid can inhibit enzymes by binding to their active sites, preventing substrate access and thereby reducing enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
(4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid can inhibit enzymes that catalyze the conversion of diol-containing substrates, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For instance, (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid may be transported into cells via membrane transporters that recognize its structure, allowing it to reach its target sites and exert its biochemical effects .
Subcellular Localization
The subcellular localization of (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it allows the compound to interact with its target biomolecules in the appropriate cellular context. For example, (4-(Methoxycarbonyl)-2-methylphenyl)boronic acid may be directed to the nucleus to modulate gene expression or to the cytoplasm to interact with metabolic enzymes .
Propiedades
IUPAC Name |
(4-methoxycarbonyl-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-5-7(9(11)14-2)3-4-8(6)10(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBGLFACQCDFEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623193 | |
| Record name | [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
158429-38-0 | |
| Record name | [4-(Methoxycarbonyl)-2-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



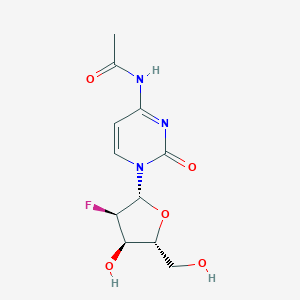
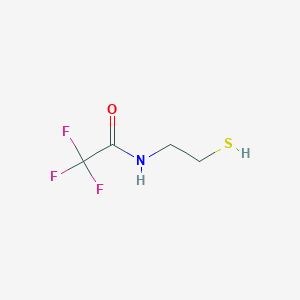

![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine](/img/structure/B174946.png)

![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)

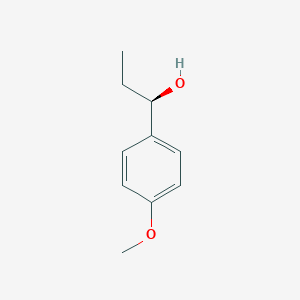
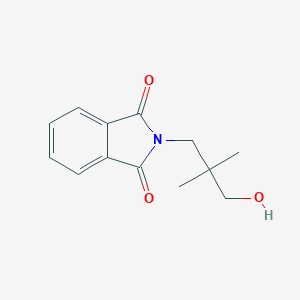
![Methyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B174961.png)
![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)

